molecular formula C4H5ClO3 B048316 ethyl oxalyl monochloride CAS No. 4755-77-5

ethyl oxalyl monochloride

Cat. No. B048316
M. Wt: 136.53 g/mol
InChI Key: OWZFULPEVHKEKS-UHFFFAOYSA-N
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Patent
US07087605B2

Procedure details

9.2 g (63.4 mmol) 2-(acetylamino)butanoic acid are suspended in 120 ml tetrahydro-furane and heated to reflux together with 15.0 g (190 mmol) pyridine and a bit of N,N-dimethylaminopyridine. While heating at reflux, 17.3 g (127 mmol) ethyl chloro(oxo)acetate are added dropwise. The reaction mixture is heated at reflux until no more evolution of gas can be observed. After cooling down to room temperature, the reaction mixture is added to ice water and the organic phase extracted with ethyl acetate. The dried organic phase is evaporated to dryness in vacuo, dissolved in ethanol and the solution directly used for the next reaction.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17.3 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([CH2:9][CH3:10])[C:6]([OH:8])=O)(=[O:3])[CH3:2].N1C=CC=CC=1.ClC(=O)[C:19]([O:21][CH2:22][CH3:23])=[O:20]>O1CCCC1>[C:1]([NH:4][CH:5]([CH2:9][CH3:10])[C:6](=[O:8])[C:19]([O:21][CH2:22][CH3:23])=[O:20])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)O)CC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
17.3 g
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
While heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until no more evolution of gas
EXTRACTION
Type
EXTRACTION
Details
the organic phase extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The dried organic phase is evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethanol
CUSTOM
Type
CUSTOM
Details
the solution directly used for the next reaction

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC(C(C(=O)OCC)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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